molecular formula C16H21ClN4O B12731541 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)- CAS No. 126567-80-4

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)-

Cat. No.: B12731541
CAS No.: 126567-80-4
M. Wt: 320.82 g/mol
InChI Key: JZUPAALNUXEICX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while reduction can produce naphthyridine-3-carboxamides .

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, these compounds can downregulate pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)- stands out due to its unique combination of substituents, which enhances its biological activity and specificity. The presence of the 4-chloro and N,N-diethyl groups contributes to its potent anticancer and anti-inflammatory properties .

Properties

CAS No.

126567-80-4

Molecular Formula

C16H21ClN4O

Molecular Weight

320.82 g/mol

IUPAC Name

4-chloro-N,N-diethyl-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C16H21ClN4O/c1-5-21(6-2)16(22)12-13(17)11-8-7-9-18-14(11)20-15(12)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,18,19,20)

InChI Key

JZUPAALNUXEICX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C

Origin of Product

United States

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